molecular formula C10H17BrO B13175653 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane

2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane

Cat. No.: B13175653
M. Wt: 233.14 g/mol
InChI Key: UEMXSTAICLUKRP-UHFFFAOYSA-N
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Description

2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is a brominated cyclopropane derivative featuring an oxolane (tetrahydrofuran) ring substituted at position 2 with a cyclopropyl group bearing a bromomethyl substituent, along with a methyl group at position 5 of the oxolane. Its molecular formula is C₉H₁₅BrO, with a molecular weight of 219.12 g/mol (calculated from , adjusted for the additional methyl group).

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclopropyl]methyl]-5-methyloxolane

InChI

InChI=1S/C10H17BrO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3

InChI Key

UEMXSTAICLUKRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CC2(CC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the bromination of cyclopropylmethyl derivatives. One common method involves the reaction of cyclopropylmethyl ketones or aldehydes with bromine or other brominating agents such as cyanogen bromide (BrCN) in the presence of a base like triethylamine (Et3N) . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Insights
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane C₉H₁₅BrO 219.12 5-methyloxolane, bromomethylcyclopropane Electron-rich oxolane enhances nucleophilicity; bromomethyl enables SN2 reactions.
2-[1-(Bromomethyl)cyclopropyl]oxolane () C₈H₁₃BrO 205.09 Unsubstituted oxolane, bromomethylcyclopropane Less steric hindrance compared to 5-methyl analog; lower boiling point.
1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene () C₁₀H₁₀BrCl 245.55 Chlorophenyl, bromomethylcyclopropane Aromatic ring stabilizes intermediates; chlorine may direct electrophilic substitution.
3-(Bromomethyl)oxolan-3-ol () C₅H₉BrO₂ 181.03 Hydroxyl group at oxolane position 3, bromomethyl Polar hydroxyl group increases solubility; potential for oxidation or esterification.

Physical Properties and Stability

  • Boiling Points and Solubility : The target compound’s methyl group increases hydrophobicity compared to hydroxylated analogs like 3-(bromomethyl)oxolan-3-ol, which has higher water solubility due to its polar hydroxyl group .
  • Thermal Stability: Cyclopropane-containing compounds are generally less thermally stable than non-strained analogs. The bromomethyl group’s electronegativity may further destabilize the molecule, necessitating low-temperature storage .

Biological Activity

The compound 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is a halogenated derivative featuring a cyclopropyl moiety and a methyloxolane structure. Its unique configuration suggests potential biological activities that warrant investigation. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}Br
  • Molecular Weight : 215.13 g/mol

The presence of the bromomethyl group is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered reactivity.

Research indicates that compounds with similar structures often interact with biological targets through various mechanisms, including:

  • Enzyme Inhibition : Many halogenated compounds act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The cyclopropyl group may facilitate interactions with specific receptors, influencing signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds found that brominated derivatives exhibited significant activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Potential

Preliminary studies have suggested that similar compounds may exhibit anticancer properties through apoptosis induction in cancer cells. For instance, a related compound was shown to activate caspases in breast cancer cell lines, leading to programmed cell death.

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (breast cancer)25Caspase activation
HeLa (cervical cancer)30Cell cycle arrest

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of halogenated cyclopropyl derivatives demonstrated that the introduction of bromine significantly enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. The study concluded that the structural modification plays a crucial role in bioactivity.

Cancer Cell Apoptosis Study

In vitro studies focusing on the effects of similar compounds on cancer cell lines revealed that these compounds could induce apoptosis via mitochondrial pathways. The findings suggest potential for development into therapeutic agents targeting specific cancers.

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